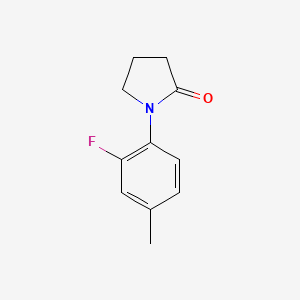
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also has a nitro group (-NO2) and an amide group (-CONH2), which can significantly affect its chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a benzothiazole with other reagents. For example, a series of 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides was synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and 19F NMR .
Chemical Reactions Analysis
The chemical reactions of similar compounds can be influenced by the presence of functional groups such as the nitro group and the amide group. These groups can participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be influenced by their molecular structure and the presence of functional groups. For example, the presence of a nitro group can increase the polarity of the compound .
Applications De Recherche Scientifique
Antitumor Activity
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide and its derivatives have been investigated for their potential antitumor activities. Studies have synthesized various derivatives of 6-amino-2-phenylbenzothiazoles, incorporating different substituents like amino, dimethylamino, or fluoro on the phenyl ring. These compounds were evaluated for cytostatic activities against malignant human cell lines including cervical, breast, colon, laryngeal carcinoma, and also on normal human fibroblast cell lines. Compounds demonstrated significant cytostatic activities, indicating their potential as antitumor agents (Racané et al., 2006).
Antimicrobial Activity
Research has also focused on the synthesis of novel fluoroquinolone derivatives bearing N-thiomide linkage with 6-substituted-2-aminobenzothiazoles, showing significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa. These findings suggest the compounds' potential for further exploration as antibacterial agents (Sharma et al., 2017).
Antimicrobial and Antifungal Activity
Further studies synthesized new derivatives featuring a fluorine atom in the benzoyl group, evaluated for antimicrobial screening against Gram-positive bacteria, Gram-negative bacteria, and fungi. The presence of the fluorine atom was found essential for enhancing antimicrobial activity, showcasing the importance of fluorine in the molecular structure for bioactivity (Desai et al., 2013).
Potential Ligand for PET Imaging
N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide derivatives have been synthesized and showed high affinities to σ receptors. One particular compound demonstrated high affinity and selectivity, suggesting its potential as a ligand for PET imaging of σ receptors. This highlights the compound's potential application in diagnostic imaging and neurodegenerative disease research (Shiue et al., 1997).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3S/c15-9-3-6-11-12(7-9)22-14(16-11)17-13(19)8-1-4-10(5-2-8)18(20)21/h1-7H,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAKXRKYHBZSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





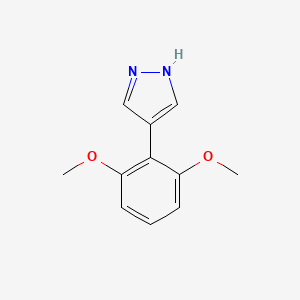
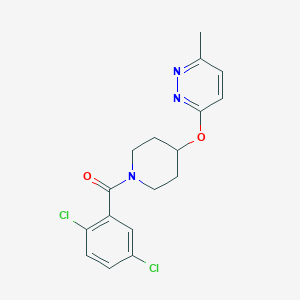
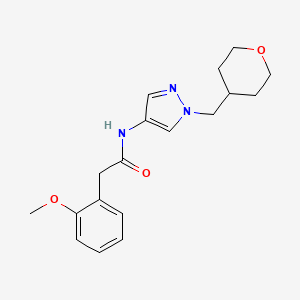


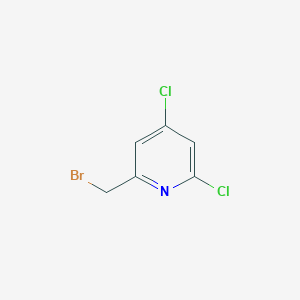
![2-[5-(Trifluoromethyl)pyridin-2-yl]propanedinitrile](/img/structure/B2585882.png)
![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![5-(4-Methoxypyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2585888.png)
